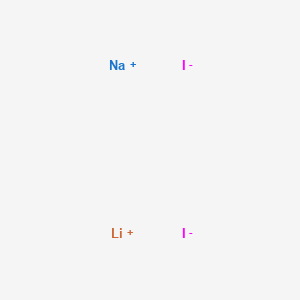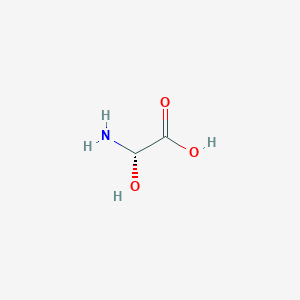
(2s)-Amino(Hydroxy)ethanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Amino(Hydroxy)ethanoic Acid, also known as serine, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is involved in the biosynthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. Additionally, serine is a precursor to several other amino acids, including glycine and cysteine, and is involved in the synthesis of phospholipids and sphingolipids, which are vital components of cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Serine can be synthesized through several methods. One common synthetic route involves the hydrolysis of proteins, where serine is isolated from the hydrolysate. Another method involves the fermentation of glucose using specific strains of bacteria that produce serine as a byproduct.
In laboratory settings, serine can be synthesized from glycine through a series of chemical reactions. One such method involves the reaction of glycine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield serine.
Industrial Production Methods
Industrial production of serine typically involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium glutamicum, are engineered to overproduce serine. The fermentation process is optimized to maximize yield, and the serine is then purified from the fermentation broth through various separation techniques, including crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Serine undergoes several types of chemical reactions, including:
Oxidation: Serine can be oxidized to form hydroxypyruvate.
Reduction: Serine can be reduced to form 2-amino-3-hydroxypropanoic acid.
Substitution: Serine can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used for substitution reactions.
Major Products
Oxidation: Hydroxypyruvate
Reduction: 2-Amino-3-hydroxypropanoic acid
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Serine has a wide range of applications in scientific research:
Chemistry: Serine is used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Serine is essential for the synthesis of proteins and enzymes. It is also involved in the metabolism of fats and fatty acids.
Medicine: Serine is used in the treatment of various metabolic disorders and as a supplement in parenteral nutrition. It is also being studied for its potential role in neurodegenerative diseases.
Industry: Serine is used in the production of detergents, cosmetics, and pharmaceuticals. It is also used as a feed additive in animal nutrition.
Mecanismo De Acción
Serine exerts its effects through various molecular targets and pathways:
Enzyme Cofactor: Serine acts as a cofactor for several enzymes, including serine proteases and serine/threonine kinases.
Metabolic Pathways: Serine is involved in the biosynthesis of purines, pyrimidines, and other amino acids. It also plays a role in the one-carbon metabolism pathway, which is crucial for DNA methylation and synthesis.
Cell Signaling: Serine is involved in cell signaling pathways, including the activation of protein kinase C and the regulation of phosphatidylserine synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Glycine: Glycine is the simplest amino acid and is a precursor to serine. It shares similar metabolic pathways with serine.
Threonine: Threonine is another hydroxyl-containing amino acid. It is structurally similar to serine but has an additional methyl group.
Cysteine: Cysteine is a sulfur-containing amino acid that is synthesized from serine. It shares similar biosynthetic pathways with serine.
Uniqueness
Serine is unique due to its role in the synthesis of phospholipids and sphingolipids, which are essential components of cell membranes. Additionally, serine’s involvement in one-carbon metabolism and its function as an enzyme cofactor distinguish it from other amino acids.
Propiedades
Fórmula molecular |
C2H5NO3 |
|---|---|
Peso molecular |
91.07 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-hydroxyacetic acid |
InChI |
InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6)/t1-/m0/s1 |
Clave InChI |
ZHWLPDIRXJCEJY-SFOWXEAESA-N |
SMILES isomérico |
[C@H](C(=O)O)(N)O |
SMILES canónico |
C(C(=O)O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


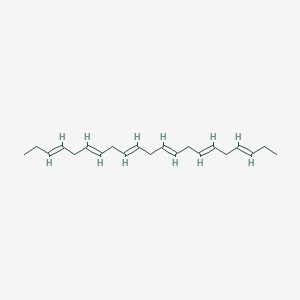
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
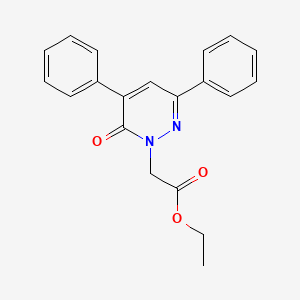
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
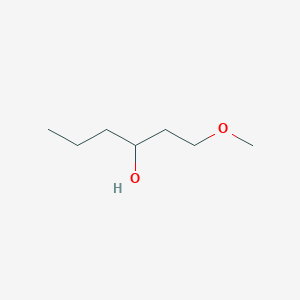
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
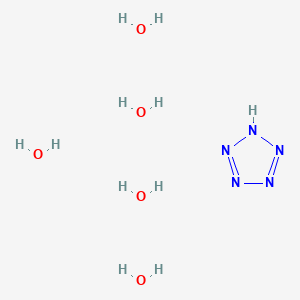
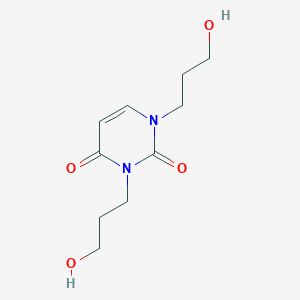

![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)

